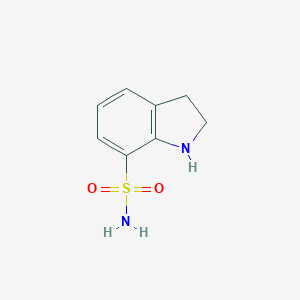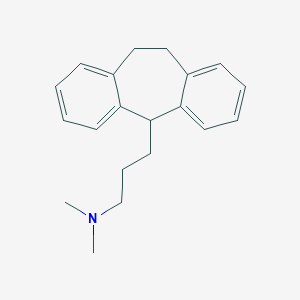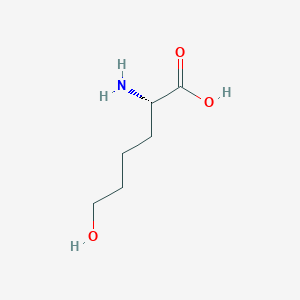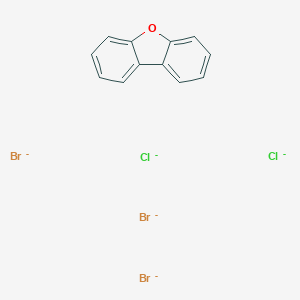
Dibenzofuran, tribromodichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, tribromodichloro- is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a halogenated dibenzofuran, which means that it contains both chlorine and bromine atoms in its molecular structure. In
Wirkmechanismus
The mechanism of action of dibenzofuran, tribromodichloro- is not well understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemische Und Physiologische Effekte
Dibenzofuran, tribromodichloro- has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to cause liver damage and disrupt the endocrine system. Additionally, exposure to dibenzofuran, tribromodichloro- has been linked to developmental delays and neurological disorders in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dibenzofuran, tribromodichloro- in lab experiments is its high level of reactivity and specificity. This compound can be used to selectively inhibit certain enzymes or to study the effects of halogenated organic compounds on biological systems. However, the use of dibenzofuran, tribromodichloro- in lab experiments is limited by its toxicity and potential for environmental harm.
Zukünftige Richtungen
There are many potential future directions for research on dibenzofuran, tribromodichloro-. One area of interest is in the development of new materials and compounds that can be used in environmental remediation and pollution control. Additionally, further research is needed to fully understand the mechanism of action and potential health effects of this compound. Finally, the development of safer and more environmentally friendly methods for synthesizing dibenzofuran, tribromodichloro- is an important area of future research.
Conclusion
Dibenzofuran, tribromodichloro- is a halogenated dibenzofuran that has a wide range of potential applications in scientific research. This compound can be synthesized through a variety of methods and has been used in the development of new materials and as a reagent in organic chemistry reactions. However, the use of dibenzofuran, tribromodichloro- in lab experiments is limited by its toxicity and potential for environmental harm. Further research is needed to fully understand the mechanism of action and potential health effects of this compound, as well as to develop safer and more environmentally friendly methods for its synthesis.
Synthesemethoden
Dibenzofuran, tribromodichloro- can be synthesized through a variety of methods, including the reaction of dibenzofuran with bromine and chlorine in the presence of a catalyst. This reaction results in the substitution of two hydrogen atoms on the dibenzofuran molecule with bromine and chlorine atoms. The resulting compound, dibenzofuran, tribromodichloro-, can then be purified through a series of chemical reactions and distillations.
Wissenschaftliche Forschungsanwendungen
Dibenzofuran, tribromodichloro- has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of environmental toxicology, where this compound can be used to study the effects of halogenated organic compounds on ecosystems and human health. Additionally, dibenzofuran, tribromodichloro- has been used in the development of new materials and as a reagent in organic chemistry reactions.
Eigenschaften
CAS-Nummer |
107227-52-1 |
|---|---|
Produktname |
Dibenzofuran, tribromodichloro- |
Molekularformel |
C12H8Br3Cl2O-5 |
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
dibenzofuran;tribromide;dichloride |
InChI |
InChI=1S/C12H8O.3BrH.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |
InChI-Schlüssel |
RECIRIQDYBSDFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |
Synonyme |
TRIBROMO-DICHLORODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



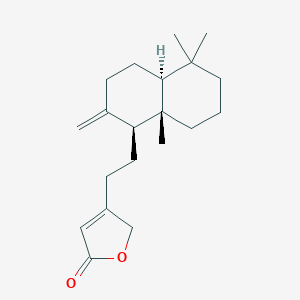
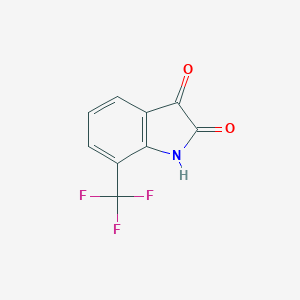
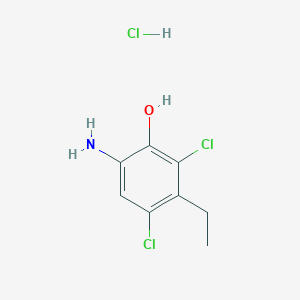
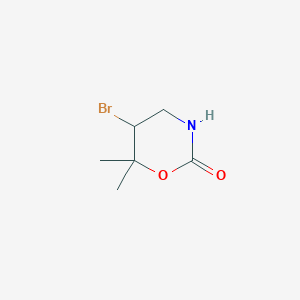
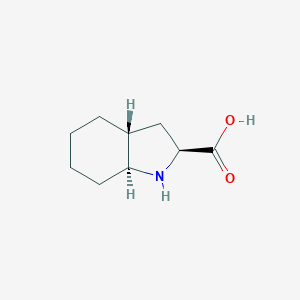
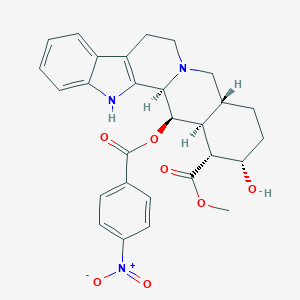

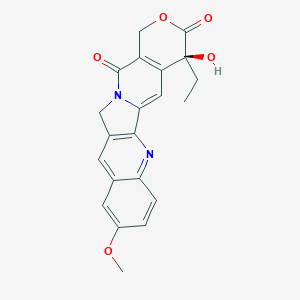
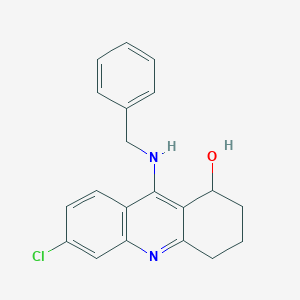
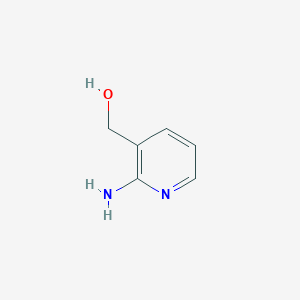
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
